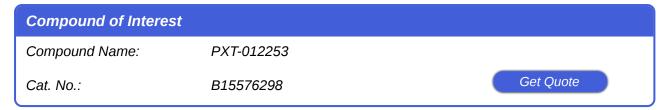


Application Notes and Protocols for [11C]PXT-012253 PET Imaging in Humans

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]PXT-012253 is a novel positron emission tomography (PET) radioligand that targets the metabotropic glutamate receptor 4 (mGlu4).[1][2] mGlu4 is a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of [11C]PXT-012253 in human PET imaging studies, covering radioligand synthesis, quality control, subject preparation, PET scan acquisition, and data analysis.

Radiosynthesis and Quality Control of [11C]PXT-012253

While the specific radiosynthesis of [11C]PXT-012253 is proprietary, a representative procedure based on the synthesis of structurally similar [11C]-labeled mGluR4 tracers can be described. The synthesis generally involves the methylation of a suitable precursor using a [11C]methylating agent.

1.1. Representative Radiosynthesis

The radiosynthesis of [11C]PXT-012253 likely involves the O-methylation of a desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). A general automated synthesis procedure is as follows:



- Production of [11C]Methane: [11C]CO2 produced by a cyclotron is converted to [11C]CH4.
- Synthesis of [11C]Methyl Iodide: [11C]CH4 is reacted with iodine to produce [11C]CH3I.
- Radiolabeling Reaction: The desmethyl precursor of PXT-012253 is reacted with [11C]CH3I in the presence of a base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., DMF or acetone) at an elevated temperature.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]PXT-012253.
- Formulation: The purified [11C]**PXT-012253** is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.

1.2. Quality Control

Quality control measures are essential to ensure the safety and efficacy of the radiopharmaceutical.

Parameter	Specification	Method
Radiochemical Purity	> 95%	HPLC
Chemical Purity	Absence of detectable impurities	HPLC (UV detector)
Specific Activity	> 37 GBq/µmol at time of injection	Calculated from the amount of radioactivity and the mass of the compound
рН	4.5 - 7.5	pH meter
Sterility	Sterile	Sterility testing (retrospective)
Bacterial Endotoxins	< 175 EU/V	Limulus Amebocyte Lysate (LAL) test
Residual Solvents	Within acceptable limits (e.g., < 410 ppm for ethanol)	Gas Chromatography (GC)



Subject Preparation and Eligibility

2.1. Inclusion Criteria

- Healthy subjects aged 20-50 years.
- Body mass index (BMI) between 19 and 30 kg/m².
- Normal structural magnetic resonance imaging (sMRI) scan of the brain within the last 3 months.
- Generally healthy based on medical history, physical examination, vital signs, ECG, and laboratory tests.
- For women of childbearing potential and men with partners of childbearing potential, agreement to use effective contraception.

2.2. Exclusion Criteria

- Pregnancy or breastfeeding.
- Habitual use of nicotine products or addictive substances.
- · Significant findings on the sMRI scan.
- Previous scientific PET measurements.
- Use of CNS active drugs or NSAIDs within one month prior to the PET examination.
- Significant occupational exposure to ionizing radiation.
- Recent clinical procedures involving significant radiation exposure.
- Receipt of radiolabeled material within the last 12 months.
- 2.3. Subject Preparation on the Day of the Scan
- Fasting for at least 4 hours prior to the scan.



- Abstinence from caffeine and alcohol for at least 24 hours.
- Insertion of an intravenous catheter for radiotracer injection.
- Insertion of an arterial line (typically in the radial artery) for blood sampling.

PET Scan Acquisition

3.1. Imaging Equipment

 A high-resolution PET scanner, such as the High-Resolution Research Tomograph (HRRT), is recommended.[2]

3.2. Scan Protocol

- Transmission Scan: A 6-minute transmission scan using a 137Cs point source is performed for attenuation correction before the emission scan.[2]
- Radiotracer Injection: A single intravenous bolus of [11C]PXT-012253 is administered.
 - Injected Dose: Approximately 400 MBq.[2]
 - Injected Mass: Less than 5 μg.[2]
- Emission Scan: A dynamic emission scan of at least 90 minutes is initiated simultaneously with the radiotracer injection.
- Head Motion Correction: A head-tracking system should be used to monitor and correct for subject head motion during the scan.

Arterial Blood Sampling and Analysis

4.1. Blood Sampling

 Arterial blood samples are collected to measure the concentration of the radiotracer and its metabolites in plasma, which is required for generating the arterial input function for pharmacokinetic modeling.



- A suggested sampling schedule is as follows:
 - Frequent sampling in the first 5 minutes: e.g., every 15-30 seconds.
 - Less frequent sampling thereafter: e.g., at 1, 2, 3, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.

4.2. Blood and Plasma Analysis

- Whole Blood Radioactivity: The radioactivity in each whole blood sample is measured using a gamma counter.
- Plasma Preparation: A portion of each blood sample is centrifuged to separate the plasma.
- Plasma Radioactivity: The radioactivity in the plasma fraction is measured.
- Metabolite Analysis:
 - Plasma samples are analyzed by HPLC to separate the parent radiotracer ([11C]PXT-012253) from its radioactive metabolites.
 - The fraction of radioactivity corresponding to the parent compound is determined for each time point.

Data Analysis and Pharmacokinetic Modeling

5.1. Image Reconstruction

 PET data are reconstructed using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, randoms, and dead time.

5.2. Image Analysis

- Co-registration: The dynamic PET images are co-registered with the subject's sMRI scan.
- Region of Interest (ROI) Definition: ROIs for various brain regions (e.g., striatum, cerebellum, cortex) are defined on the co-registered sMRI.



 Time-Activity Curves (TACs): TACs for each ROI are generated by plotting the radioactivity concentration as a function of time.

5.3. Pharmacokinetic Modeling

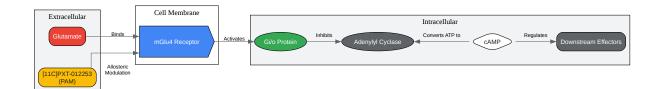
- The TACs are analyzed using pharmacokinetic models with the metabolite-corrected arterial plasma input function to estimate the total volume of distribution (VT), which is an indicator of receptor density.
- Recommended models include:
 - Two-tissue compartment model (2TCM): Provides a detailed description of tracer kinetics.
 [2]
 - Logan graphical analysis (Logan GA): A robust method for estimating VT.[2]
 - Multilinear analysis 1 (MA1): Another graphical analysis method for VT estimation.

Dosimetry

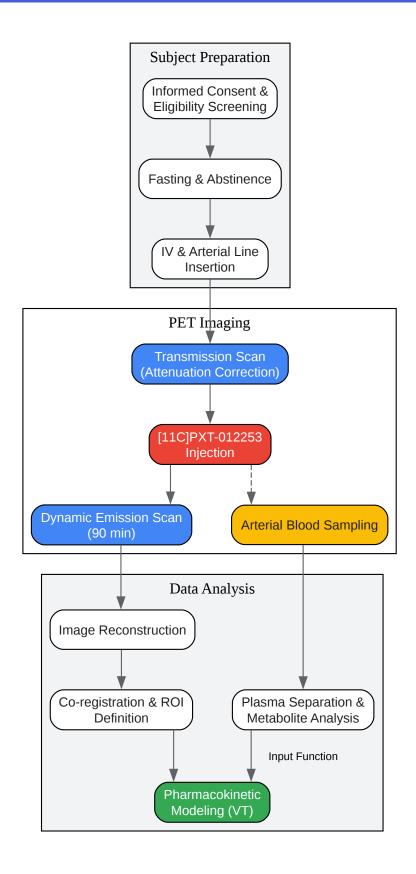
The estimated effective radiation dose for [11C]PXT-012253 in humans is approximately 0.0042 mSv/MBq, based on non-human primate data.[3] For a 400 MBq injection, the effective dose would be approximately 1.68 mSv.

Visualizations









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